molecular formula C9H12Cl2FN3 B1440131 2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride CAS No. 1187582-42-8

2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride

Cat. No.: B1440131
CAS No.: 1187582-42-8
M. Wt: 252.11 g/mol
InChI Key: NTIYHTCRRSYXEX-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a benzimidazole ring substituted with a fluorine atom at the 5-position and an ethanamine group at the 2-position, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride typically involves the following steps:

    Formation of the Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as 5-fluorobenzoic acid, under acidic conditions to form 5-fluorobenzimidazole.

    Substitution Reaction: The 5-fluorobenzimidazole is then subjected to a nucleophilic substitution reaction with an appropriate alkylating agent, such as ethylene dibromide, to introduce the ethanamine group at the 2-position.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the resulting 2-(5-fluoro-1h-benzimidazol-2-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ethanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1h-benzimidazol-2-yl)ethanamine dihydrochloride
  • N-ethyl-2-(5-fluoro-1h-benzimidazol-2-yl)ethanamine hydrochloride
  • [2-(5-fluoro-1h-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

Uniqueness

2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIYHTCRRSYXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride
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2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride

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